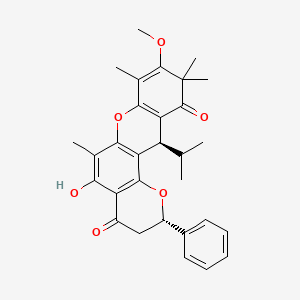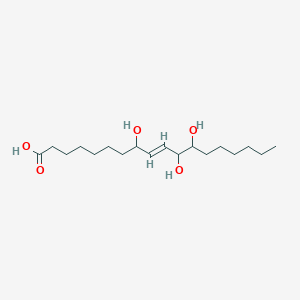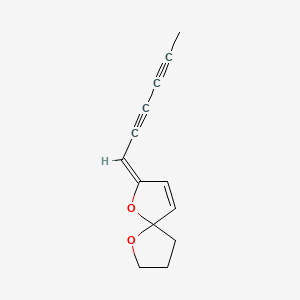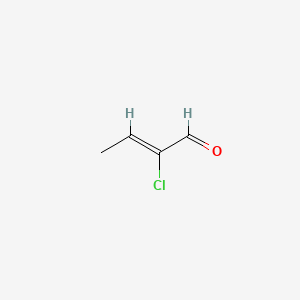
Galbonolide B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Galbonolide B is a natural product found in Puccinia and Streptomyces galbus with data available.
Wissenschaftliche Forschungsanwendungen
Biosynthesis and Structural Analysis
Biosynthesis Pathways : Galbonolides A and B, produced by Streptomyces galbus, are synthesized through a multimodular polyketide synthase (PKS). A specific locus, the methoxymalonyl-acyl carrier protein biosynthesis locus, is involved in galbonolide A synthesis, while nearby beta-ketoacyl synthase (KAS) genes are crucial for both galbonolides A and B. This finding suggests that these compounds are synthesized by incorporating different malonates (Karki et al., 2010).
Synthetic Approach : A total synthesis of galbonolide B was achieved using an ester enolate rearrangement and silicon-mediated fragmentation cascade. This synthesis provides insights into the molecular structure and potential for derivative creation (Parsons et al., 2007).
Polyketide Synthase Role : A single module type I polyketide synthase in Streptomyces galbus directs the de novo macrolactone biogenesis during galbonolide biosynthesis. This PKS incorporates methylmalonate units with precise β-keto group modifications, demonstrating a unique biosynthetic strategy (Kim et al., 2014).
Antifungal Activity and Derivative Research
Antifungal Properties : Galbonolides, including this compound, exhibit broad-spectrum antifungal activities. They are particularly effective against human pathogens like Cryptococcus neoformans. The heterologous expression of galbonolide biosynthetic genes in Streptomyces coelicolor confirmed their role in antifungal biosynthesis (Liu et al., 2015).
Derivative Synthesis for Improved Activity : Efforts to create derivatives of galbonolides A and B aim to enhance chemical stability and antifungal activity. One study identified microorganisms capable of hydroxylating these compounds, leading to derivatives with modified but significant antifungal properties (Shafiee et al., 2001).
Novel Analogues and IPC Synthase Inhibition : Novel galbonolide derivatives were synthesized and evaluated for their antifungal activities. Modifications to the enol ether functionality were explored, highlighting the potential for developing new antifungal agents with specific potencies (Sakoh et al., 2004).
Eigenschaften
Molekularformel |
C21H32O5 |
|---|---|
Molekulargewicht |
364.5 g/mol |
IUPAC-Name |
(3R,7E,9S,12E,14S)-14-ethyl-5-hydroxy-5-(hydroxymethyl)-3,7,9,13-tetramethyl-11-methylidene-1-oxacyclotetradeca-7,12-diene-2,4-dione |
InChI |
InChI=1S/C21H32O5/c1-7-18-16(5)10-14(3)8-13(2)9-15(4)11-21(25,12-22)19(23)17(6)20(24)26-18/h9-10,13,17-18,22,25H,3,7-8,11-12H2,1-2,4-6H3/b15-9+,16-10+/t13-,17+,18-,21?/m0/s1 |
InChI-Schlüssel |
MRDSIEAKMVLPRW-PMOBDAJTSA-N |
Isomerische SMILES |
CC[C@H]1/C(=C/C(=C)C[C@@H](/C=C(/CC(C(=O)[C@H](C(=O)O1)C)(CO)O)\C)C)/C |
SMILES |
CCC1C(=CC(=C)CC(C=C(CC(C(=O)C(C(=O)O1)C)(CO)O)C)C)C |
Kanonische SMILES |
CCC1C(=CC(=C)CC(C=C(CC(C(=O)C(C(=O)O1)C)(CO)O)C)C)C |
Synonyme |
galbonolide B neorustmicin A |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![(2E)-3-[(3,4-dimethylphenyl)amino]-1-(4-methylphenyl)prop-2-en-1-one](/img/structure/B1238092.png)
![(1S,3R,4R,6S,8S,9R,10R,14R)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,8]hexadecane-3,4,6,9,14,16-hexol](/img/structure/B1238093.png)

